N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide
CAS No.: 1351635-52-3
Cat. No.: VC4302355
Molecular Formula: C12H13N3O4S2
Molecular Weight: 327.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351635-52-3 |
|---|---|
| Molecular Formula | C12H13N3O4S2 |
| Molecular Weight | 327.37 |
| IUPAC Name | N-(5-methylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide |
| Standard InChI | InChI=1S/C12H13N3O4S2/c1-21(17,18)15-5-4-8-10(7-15)20-12(13-8)14-11(16)9-3-2-6-19-9/h2-3,6H,4-5,7H2,1H3,(H,13,14,16) |
| Standard InChI Key | IKDHFLAFZYILOQ-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3 |
Introduction
Structural Characteristics and Molecular Design
The compound’s core consists of a 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine scaffold, a bicyclic system merging a thiazole ring with a partially saturated pyridine ring. Key structural features include:
-
Methylsulfonyl (-SO₂CH₃) group at position 5, enhancing solubility and influencing electronic properties.
-
Furan-2-carboxamide substituent at position 2, introducing aromaticity and hydrogen-bonding capabilities.
Table 1: Key Structural Data
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves multi-step reactions, often starting with piperidone derivatives or cyanamide intermediates . A representative route includes:
-
Ring Formation: Cyclization of a thiourea derivative with a pyridine precursor under acidic conditions to form the thiazolo[5,4-c]pyridine core .
-
Sulfonylation: Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride in the presence of a base.
-
Amidation: Coupling of the furan-2-carboxylic acid with the amine group on the thiazolopyridine ring using carbodiimide reagents .
Reaction Optimization
-
Temperature: Critical for cyclization (e.g., 90–110°C for thiourea cyclization) .
-
Solvents: Polar aprotic solvents (DMF, DMSO) improve sulfonylation yields.
-
Catalysts: Lewis acids (e.g., ZnCl₂) enhance amidation efficiency .
| Activity | Model System | IC₅₀/EC₅₀ | Source Analogy |
|---|---|---|---|
| Antiproliferative | HeLa cells | 4–8 µM | |
| Antiviral (SARS-CoV-2 Mpro) | In vitro assay | 1.5–10 µM | |
| Anti-thrombotic | FXa inhibition | <100 nM |
Physicochemical Properties
Table 2: Physical and Chemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | 199–203°C (decomposes) | Analog |
| Solubility | DMSO: >10 mM; H₂O: <1 mM | |
| LogP | 2.1 (predicted) | ChemAxon |
| pKa | 4.2 (carboxamide), 9.8 (sulfonamide) | Estimated |
Applications in Drug Development
Anticancer Agents
Thiazolopyridine derivatives stabilize microtubules, mimicking taxanes but with improved blood-brain barrier penetration . The furan moiety enhances binding to hydrophobic pockets in tubulin .
Antivirals
Furan-carboxamides inhibit viral proteases through reversible covalent binding, as demonstrated in SARS-CoV-2 Mpro inhibitors . The methylsulfonyl group may reduce off-target reactivity .
Cardiovascular Therapeutics
Analogous compounds (e.g., Edoxaban intermediates) exhibit FXa inhibition, suggesting potential anticoagulant applications .
Challenges and Future Directions
-
Synthetic Complexity: Multi-step synthesis lowers scalability; flow chemistry may improve efficiency .
-
Metabolic Stability: Sulfonamides are prone to hepatic glucuronidation; prodrug strategies are under investigation .
-
Target Selectivity: Computational modeling (e.g., molecular docking) is critical to minimize off-target effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume